molecular formula C22H25NO5 B13385771 3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13385771
M. Wt: 383.4 g/mol
InChI Key: UWYBFPJWSCJJIZ-UHFFFAOYSA-N
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Scientific Research Applications

L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in:

Biological Activity

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 71989-33-8, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H25NO5
Molecular Weight383.44 g/mol
CAS Number71989-33-8
Purity96%

Synthesis

This compound is synthesized through various methods, including peptide coupling reactions and bioconjugation techniques. The synthesis often involves the use of protecting groups to ensure selectivity during the formation of peptide bonds. For instance, the fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a temporary protecting group for amino acids during solid-phase peptide synthesis.

The biological activity of this compound primarily revolves around its function as a peptide analog. It has been studied for its potential role in modulating biological pathways related to insulin signaling and glucose metabolism, making it a candidate for diabetes treatment. Research indicates that compounds with similar structures can influence incretin signaling pathways, which are crucial in regulating blood sugar levels.

Case Studies

  • Incretin Analog Studies : A study published in a patent (WO2021034815A1) discusses the synthesis and evaluation of incretin analogs that include this compound as an intermediate. These analogs showed promise in enhancing insulin secretion in response to glucose levels, indicating their potential utility in treating Type 2 diabetes .
  • Peptide Conjugation : In experiments involving dual-drug candidates for diabetes treatment, this compound was used to create conjugates aimed at improving bioavailability and targeting specific tissues. The studies demonstrated that such conjugates could effectively enhance therapeutic outcomes in diabetic models .

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Insulin Sensitization : Compounds structurally related to this compound have been shown to improve insulin sensitivity in animal models .
  • Neuroprotective Effects : There is emerging evidence suggesting that incretin mimetics may have neuroprotective effects, potentially linking this compound to treatments for neurodegenerative diseases .

Properties

IUPAC Name

3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBFPJWSCJJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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